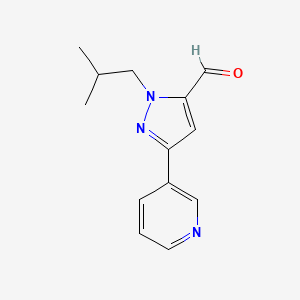![molecular formula C19H15NO3 B15291046 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
HNMB can be synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-4-aminobenzoic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, under acidic conditions to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization .
Analyse Des Réactions Chimiques
HNMB undergoes several types of chemical reactions, including:
Oxidation: HNMB can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of HNMB can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Applications De Recherche Scientifique
HNMB has a wide range of applications in scientific research, including:
Chemistry: Used as a mechanochromic luminescent material for pressure sensing and mapping.
Biology: Helps in studying the effects of pressure on protein folding, blood flow, and cell migration.
Industry: Utilized in the development of flexible sensors compatible with various substrates and surfaces.
Mécanisme D'action
The mechanochromic luminescent properties of HNMB are attributed to its aggregation-induced emission (AIE) behavior. When mechanical force is applied, the molecular structure of HNMB changes, leading to alterations in its luminescence properties such as emission wavelength, intensity, and lifetime. This change can be detected visually or with instruments, making HNMB an effective pressure sensor .
Comparaison Avec Des Composés Similaires
HNMB is unique due to its combination of mechanochromic luminescence and AIE properties. Similar compounds include:
4-((2-hydroxy-1-naphthyl)methyleneamino)benzoic acid: Shares similar structural features but lacks the methyl group, affecting its luminescent properties.
2-hydroxy-1-naphthaldehyde derivatives: These compounds exhibit AIE properties but may not have the same mechanochromic luminescence as HNMB.
HNMB stands out due to its specific structural modifications that enhance its suitability for pressure sensing applications.
Propriétés
Formule moléculaire |
C19H15NO3 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C19H15NO3/c1-12-10-14(19(22)23)6-8-17(12)20-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3,(H,22,23) |
Clé InChI |
HCGGUBXKKWXERU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)N=CC2=C(C=CC3=CC=CC=C32)O |
Solubilité |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)




